molecular formula C7H14N2O2 B13340313 2-Amino-5-methyl-4-oxohexanamide

2-Amino-5-methyl-4-oxohexanamide

Cat. No.: B13340313
M. Wt: 158.20 g/mol
InChI Key: RGUZBQQQVHLDHF-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-oxohexanamide is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of an amino group, a methyl group, and a keto group within its hexanamide structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-4-oxohexanamide can be achieved through several methods. One common approach involves the reaction of appropriate amines with cyanoacetates under specific conditions. For instance, the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates can yield cyanoacetamide derivatives, which can then be further processed to obtain this compound .

Industrial Production Methods: In industrial settings, the production of amides, including this compound, often involves electrosynthesis. This method offers several advantages, such as improved safety and sustainability, by generating hazardous reagents in situ rather than handling them directly .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-4-oxohexanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and keto groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-methyl-4-oxohexanamide has a wide range of applications in scientific research. It is used in the synthesis of various bioactive compounds and serves as a precursor for the development of novel pharmaceuticals. Additionally, it is employed in studies related to medicinal chemistry, where it helps in understanding the structure-activity relationships of different compounds .

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-oxohexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-5-methyl-4-oxohexanamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other aminohexanamides and ketohexanamides, which share structural similarities but may differ in their functional groups and reactivity.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its synthesis, chemical reactivity, and mechanism of action make it a valuable tool in various fields, including chemistry, biology, and medicine. By understanding its properties and comparing it with similar compounds, researchers can further explore its potential and develop new applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-5-methyl-4-oxohexanamide

InChI

InChI=1S/C7H14N2O2/c1-4(2)6(10)3-5(8)7(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)

InChI Key

RGUZBQQQVHLDHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C(=O)N)N

Origin of Product

United States

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